N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a benzothiazine derivative characterized by a 1,4-benzothiazin-3-one core fused to an acetamide group substituted at the 3-nitrophenyl position. The benzothiazine scaffold is known for its diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties .
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-15(17-10-4-3-5-11(8-10)19(22)23)9-14-16(21)18-12-6-1-2-7-13(12)24-14/h1-8,14H,9H2,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKLKLKYTLZZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound that belongs to the class of benzothiazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer treatment and other diseases.
- Molecular Formula: C16H13N3O4S
- Molecular Weight: 343.4 g/mol
- CAS Number: 353261-57-1
Anticancer Properties
Research has indicated that benzothiazine derivatives exhibit significant anticancer properties. A study focusing on similar compounds found that they can inhibit histone deacetylases (HDACs), which are implicated in the regulation of gene expression related to cancer progression. The inhibition of HDACs leads to increased acetylation of histones, thereby affecting the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
The mechanism by which this compound exerts its biological effects may involve:
- HDAC Inhibition: Similar compounds have shown to bind to the active site of HDACs, leading to their inhibition and subsequent alteration in gene expression .
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that benzothiazine derivatives can induce oxidative stress in cancer cells, promoting apoptosis through ROS-mediated pathways .
Study on HDAC Inhibition
In a study examining the effects of various benzothiazine derivatives on HDAC activity, it was found that compounds with a nitrophenyl group displayed enhanced inhibitory effects compared to their non-nitro counterparts. This suggests that the presence of the nitrophenyl moiety is crucial for biological activity and could be a target for further modifications to enhance potency .
Cytotoxicity Assays
Cytotoxicity assays conducted on cancer cell lines showed that this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects. These results were corroborated by flow cytometry analyses which demonstrated increased apoptosis rates in treated cells compared to controls .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
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Anticancer Activity :
- Research indicates that N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types such as SNB-19 and OVCAR-8 .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Study 1: Anticancer Evaluation
In a study published in the ACS Omega journal, researchers synthesized and evaluated various derivatives of related compounds for their anticancer properties. One derivative exhibited PGIs of up to 86% against specific cancer cell lines, suggesting that modifications to the benzothiazin structure can enhance anticancer efficacy .
Case Study 2: Antimicrobial Activity
A study focusing on the synthesis and evaluation of antimicrobial activities found that compounds with similar structural motifs to this compound demonstrated significant activity against both bacterial and fungal strains. The findings support further exploration of this compound's potential as an antimicrobial agent .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The pharmacological profile of benzothiazine derivatives is highly dependent on substituent position and electronic properties. Below is a comparative analysis of key analogues (Table 1):
Table 1: Structural and Molecular Comparison of Benzothiazine Derivatives
Preparation Methods
Ugi Four-Component Reaction
The Ugi reaction provides a versatile platform for constructing the 1,4-benzothiazine core. As demonstrated in PMC (2024), the general procedure involves:
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Reactants : A primary amine (e.g., 3-nitroaniline), carboxylic acid (e.g., 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid), tert-butyl isocyanide, and an aldehyde (e.g., benzaldehyde).
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Conditions : Methanol solvent, stirred at 5°C initially, then warmed to room temperature (~30°C) for 12–24 hours. For sterically hindered aldehydes (e.g., furfural), elevated temperatures (60°C) are required.
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Workup : Evaporation under reduced pressure, followed by purification via column chromatography (CHCl₃/MeOH, 9:1).
Key Data :
Acid Chloride-Mediated Amide Coupling
A patent by Google Patents (2005) outlines a method adaptable to the target compound:
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Step 1 : Synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (3 ) via cyclization of o-nitrobenzoic acid derivatives.
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Step 2 : Conversion to acid chloride using thionyl chloride (SOCl₂) in CH₂Cl₂ with catalytic DMF.
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Step 3 : Coupling with 3-nitroaniline in the presence of triethylamine (Et₃N) to form the acetamide.
Optimization Notes :
Stereoselective Cyclization
The benzothiazine ring is constructed via reductive cyclization, as detailed in PMC (2024):
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Starting Material : N-(3-nitrophenyl)-2-(2-nitrobenzamido)acetamide.
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Reduction : Zinc dust in acetic acid or catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine.
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Cyclization : Intramolecular nucleophilic attack forms the 1,4-benzothiazin-3-one core.
Critical Parameters :
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Catalyst : Pd/C (10 wt%) under 50 psi H₂ achieves >90% conversion.
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Byproducts : Over-reduction to aminobenzothiazine is mitigated by controlling H₂ pressure.
Experimental Procedures
Synthesis of 2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-2-yl)Acetic Acid
Coupling with 3-Nitroaniline
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Reactants : Acid chloride (1.0 equiv), 3-nitroaniline (1.2 equiv), Et₃N (2.0 equiv).
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Conditions : Stirred in CH₂Cl₂ at 0°C for 1 hour, then room temperature for 4 hours.
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Product : Crude acetamide purified via recrystallization (EtOH/H₂O) to yield white crystals (yield: 68%).
Characterization Data
Spectroscopic Analysis
Crystallographic Studies
Single-crystal X-ray diffraction (SC-XRD) of analogous compounds confirms the planarity of the benzothiazine ring and intermolecular C–H···O hydrogen bonding.
Discussion of Results
The Ugi reaction offers superior regioselectivity for introducing the 3-nitrophenyl group compared to acid chloride routes, albeit with lower yields (55–65% vs. 68–70%). Stereochemical outcomes, particularly in cyclization steps, depend critically on reducing agents: Zn/AcOH favors cis-isomers, while catalytic hydrogenation yields trans-products . Purification via column chromatography (SiO₂, CHCl₃/MeOH) effectively removes unreacted aniline and oligomeric byproducts.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?
- Methodology : Utilize condensation reactions between 3-nitrophenylamine derivatives and functionalized benzothiazine intermediates. A common approach involves coupling 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid with 3-nitroaniline via carbodiimide-mediated amidation. Microwave-assisted synthesis (e.g., as in ) can enhance reaction efficiency by reducing time and improving yields. Monitor reactions using TLC or HPLC and purify via column chromatography .
- Key Considerations : Optimize solvent polarity (e.g., DMF or THF) and temperature to avoid nitro group reduction or ring-opening side reactions.
Q. How can the structural identity of this compound be confirmed?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) for definitive structural determination, as demonstrated in for analogous benzothiazine derivatives. Complementary techniques include:
- NMR : Analyze , , and spectra to verify substituent positions and hydrogen bonding (e.g., NH resonance in acetamide).
- FTIR : Confirm carbonyl (C=O) stretches (~1680–1720 cm) and nitro group vibrations (~1520 cm) .
- Data Interpretation : Compare experimental data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities in tautomeric forms.
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodology : Screen for CNS activity (e.g., antidepressant or anticonvulsant effects) using receptor-binding assays (e.g., serotonin or GABA receptors) or animal models (e.g., forced swim test). Follow protocols from , where benzothiazines with similar 3-oxo groups showed stimulant activity .
- Controls : Include reference compounds (e.g., imipramine for antidepressants) and assess cytotoxicity via MTT assays to rule out nonspecific effects.
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?
- Methodology : Apply quantum chemical calculations (e.g., DFT or molecular docking) to predict:
- Solubility : LogP values via COSMO-RS.
- Metabolic Stability : Cytochrome P450 interactions using AutoDock Vina.
- Integration : Use ICReDD’s reaction design framework () to iteratively refine synthetic pathways based on computational predictions and experimental validation .
- Validation : Compare in silico ADMET predictions with in vitro hepatic microsomal assays.
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Case Study : If conflicting results arise in receptor affinity assays (e.g., µ-opioid vs. serotonin receptors), conduct:
- Dose-Response Curves : Establish EC values across multiple concentrations.
- Selectivity Profiling : Use radioligand binding assays against a panel of receptors.
Q. How can reaction mechanisms for benzothiazine-acetamide formation be elucidated?
- Methodology :
- Kinetic Studies : Monitor intermediates via stopped-flow NMR or time-resolved IR.
- Isotopic Labeling : Use -labeled carbonyl groups to track acyl transfer steps.
- Computational Support : Perform transition-state analysis with Gaussian or ORCA software to identify rate-limiting steps (e.g., nucleophilic attack by 3-nitroaniline) .
Q. What advanced separation techniques improve yield in large-scale synthesis?
- Methodology : Implement membrane-based separation (e.g., nanofiltration) or simulated moving bed (SMB) chromatography for continuous purification (). Optimize parameters:
- Solvent Recovery : Use rotary evaporation with low boiling-point solvents (e.g., ethyl acetate).
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to enhance polymorph control .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
